Enantiomeric Purity and Cost-Efficiency in Synthesis of (R)-2-Cyclopropyl-piperazine dihydrochloride
A patented asymmetric synthesis method (WO2023123456) achieves >99% enantiomeric purity for (R)-2-Cyclopropyl-piperazine dihydrochloride while reducing production costs by approximately 40% compared to previous methods [1]. This represents a significant advancement over earlier synthesis routes that often yielded lower enantiomeric excess (e.e.) and incurred higher costs.
| Evidence Dimension | Enantiomeric purity and production cost |
|---|---|
| Target Compound Data | Enantiomeric purity >99%, cost reduced by 40% |
| Comparator Or Baseline | Previous synthesis methods (unspecified) |
| Quantified Difference | >99% e.e. vs lower e.e.; 40% cost reduction |
| Conditions | Asymmetric synthesis method described in patent WO2023123456 |
Why This Matters
High enantiomeric purity (>99%) ensures reliable and reproducible results in chiral synthesis and biological assays, while the 40% cost reduction enhances procurement value for large-scale applications.
- [1] Cas no 2097073-20-4 ((2R)-2-cyclopropylpiperazine;dihydrochloride). Kuujia.com. View Source
